N-(4-fluorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide N-(4-fluorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11346623
InChI: InChI=1S/C18H16F4N6O/c19-12-3-5-13(6-4-12)23-16(29)11-2-1-9-27(10-11)15-8-7-14-24-25-17(18(20,21)22)28(14)26-15/h3-8,11H,1-2,9-10H2,(H,23,29)
SMILES: C1CC(CN(C1)C2=NN3C(=NN=C3C(F)(F)F)C=C2)C(=O)NC4=CC=C(C=C4)F
Molecular Formula: C18H16F4N6O
Molecular Weight: 408.4 g/mol

N-(4-fluorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

CAS No.:

Cat. No.: VC11346623

Molecular Formula: C18H16F4N6O

Molecular Weight: 408.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-fluorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide -

Specification

Molecular Formula C18H16F4N6O
Molecular Weight 408.4 g/mol
IUPAC Name N-(4-fluorophenyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide
Standard InChI InChI=1S/C18H16F4N6O/c19-12-3-5-13(6-4-12)23-16(29)11-2-1-9-27(10-11)15-8-7-14-24-25-17(18(20,21)22)28(14)26-15/h3-8,11H,1-2,9-10H2,(H,23,29)
Standard InChI Key GWROOIUSEFDIKL-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C2=NN3C(=NN=C3C(F)(F)F)C=C2)C(=O)NC4=CC=C(C=C4)F
Canonical SMILES C1CC(CN(C1)C2=NN3C(=NN=C3C(F)(F)F)C=C2)C(=O)NC4=CC=C(C=C4)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (Figure 1) consists of three primary components:

  • A triazolo[4,3-b]pyridazine heterocycle, which serves as the central scaffold. This bicyclic system combines a triazole ring fused to a pyridazine, providing rigidity and electronic diversity for target interactions.

  • A piperidine-3-carboxamide group attached to the triazolopyridazine via a nitrogen atom. The piperidine ring enhances solubility, while the carboxamide linkage facilitates hydrogen bonding with biological targets.

  • A 4-fluorophenyl substituent on the carboxamide nitrogen, which introduces electron-withdrawing effects to stabilize the molecule and improve metabolic resistance.

Physicochemical Characteristics

Key properties are summarized in Table 1:

PropertyValue
Molecular FormulaC₁₈H₁₆F₄N₆O
Molecular Weight408.4 g/mol
IUPAC NameN-(4-fluorophenyl)-1-[3-(trifluoromethyl)- triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide
SMILESC1CC(CN(C1)C2=NN=C3N2N=C(C=C3)C(F)(F)F)C(=O)NC4=CC=C(C=C4)F
Topological Polar Surface Area95.5 Ų

The trifluoromethyl group at position 3 of the triazole ring significantly influences lipophilicity (LogP ≈ 2.8), balancing membrane permeability and aqueous solubility.

Synthesis and Chemical Reactivity

Reaction Conditions

  • Temperature: 80–120°C for cyclocondensation steps.

  • Catalysts: Pd(PPh₃)₄ for Suzuki-Miyaura couplings (yield: 65–75%) .

  • Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF) for polar intermediates.

Biological Activities and Mechanisms

Antifungal Activity

Preliminary assays indicate potent inhibition of Candida albicans (MIC₉₀ = 8 µg/mL), surpassing fluconazole (MIC₉₀ = 16 µg/mL). The trifluoromethyl group enhances membrane penetration, disrupting ergosterol biosynthesis via lanosterol 14α-demethylase binding.

Cytotoxic Properties

Against human breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines, the compound demonstrated IC₅₀ values of 12.3 µM and 18.7 µM, respectively. Apoptosis induction correlates with caspase-3/7 activation (2.8-fold increase vs. control).

Therapeutic Applications and Clinical Prospects

Neurodegenerative Diseases

Structural analogs from patent US9415037B2 exhibit efficacy in modulating neuroinflammatory pathways, reducing TNF-α production by 74% in microglial cells . This suggests potential utility in Alzheimer’s disease therapy .

Metabolic Disorders

The piperidine carboxamide group shows affinity for G protein-coupled receptor 119 (GPR119), a target for type 2 diabetes (EC₅₀ = 0.9 nM).

Comparative Analysis with Related Compounds

CompoundTargetIC₅₀/EC₅₀
EVT-12311306Kinase inhibitors0.87 µM (HepG2)
VC11346623GPR1190.9 nM
Patent analog TNF-α inhibition74% reduction

The fluorophenyl-trifluoromethyl combination in VC11346623 confers superior metabolic stability (t₁/₂ = 6.7 h in human hepatocytes) versus non-fluorinated analogs (t₁/₂ = 2.1 h).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator